(4-Fluoro-2,3-dimethylphenyl)boronic acid

描述

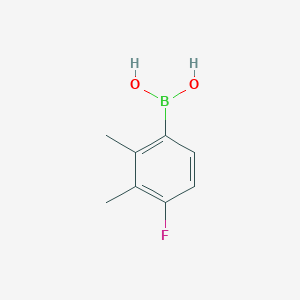

(4-Fluoro-2,3-dimethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated and dimethyl-substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of (4-Fluoro-2,3-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2,3-dimethylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger batch sizes and higher efficiency. Continuous flow processes and the use of more robust catalysts can enhance the scalability and cost-effectiveness of the production .

化学反应分析

Types of Reactions

(4-Fluoro-2,3-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.

Esterification: The boronic acid group can react with diols to form boronate esters, which are useful intermediates in various organic transformations.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or potassium acetate are frequently used to facilitate the reactions.

Solvents: Tetrahydrofuran, toluene, or dimethylformamide are typical solvents used in these reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Boronate Esters: Produced via esterification reactions.

科学研究应用

Medicinal Chemistry Applications

Boronic acids, including (4-Fluoro-2,3-dimethylphenyl)boronic acid, have gained attention for their medicinal properties. They are known to exhibit anticancer , antibacterial , and antiviral activities. The introduction of boronic acid moieties into bioactive molecules can enhance their selectivity and pharmacokinetic profiles.

- Anticancer Activity : Boronic acids have been utilized in the development of proteasome inhibitors, with bortezomib being a notable example. This drug, containing a boronic acid structure, is used for treating multiple myeloma and has paved the way for further research into other boronic acid derivatives with similar therapeutic potentials .

- Antibacterial Applications : The ability of boronic acids to inhibit β-lactamases has led to the design of new antibiotics that can combat resistant bacterial strains. For instance, vaborbactam, a cyclic boronic acid, has been approved for use in combination therapies against resistant infections .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis. The presence of the fluorine atom in this compound enhances its reactivity and selectivity in these coupling reactions .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Aryl halide + this compound | 70-90 |

| Cross-Coupling with Alkenes | Formation of biaryl compounds using this compound | 60-85 |

Case Study 1: Development of Anticancer Agents

A study demonstrated that modifying existing anticancer agents with this compound improved their potency against cancer cell lines. The compound's ability to form stable complexes with target proteins was crucial in enhancing therapeutic efficacy .

Case Study 2: Synthesis of Biaryl Compounds

In a synthetic application, researchers utilized this compound in a series of Suzuki-Miyaura reactions to create complex biaryl structures. The reactions were optimized to achieve high yields while maintaining functional group integrity .

作用机制

The mechanism of action of (4-Fluoro-2,3-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Similar Compounds

- (4-Fluoro-3,5-dimethylphenyl)boronic acid

- (4-Methoxyphenyl)boronic acid

- (3,4-Difluorophenyl)boronic acid

Uniqueness

(4-Fluoro-2,3-dimethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the properties of the resulting products. The presence of both fluorine and methyl groups can enhance the compound’s stability and its ability to participate in selective reactions .

生物活性

(4-Fluoro-2,3-dimethylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in cancer therapy and antimicrobial treatments.

This compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a phenyl group. The specific substitutions on the phenyl ring contribute to its unique reactivity and biological properties. The synthesis of this compound typically involves the reaction of 4-fluoro-2,3-dimethylphenol with a boron reagent under controlled conditions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties. A study demonstrated that derivatives of boronic acids, including those with similar structures to this compound, showed cytotoxic effects against prostate cancer cells (PC-3). The viability of these cancer cells decreased significantly upon treatment with these compounds, while healthy cells remained largely unaffected .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | PC-3 | 5 | 33 |

| B5 | PC-3 | 5 | 33 |

| B7 | PC-3 | 5 | 44 |

| Control (Healthy Cells) | L929 | - | 95 |

2. Antimicrobial Activity

Boronic acids have also been evaluated for their antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The inhibition zones measured during these studies ranged from 7 to 13 mm, indicating a moderate level of antimicrobial efficacy .

Table 2: Antimicrobial Efficacy of Boronic Acid Derivatives

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 |

| B1 | E. coli | 9 |

| B5 | MRSA | 12 |

| Control | - | - |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of proteasome activity in cancer cells. This inhibition leads to the accumulation of pro-apoptotic factors and subsequent cell death. Additionally, its ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial effects.

Case Studies and Research Findings

- Cytotoxicity Studies : In a controlled experiment involving prostate cancer cell lines, it was found that treatment with boronic acid derivatives resulted in significant cytotoxicity at concentrations as low as 0.5 µM . This highlights the potential for using such compounds in targeted cancer therapies.

- Antioxidant Properties : Beyond anticancer and antimicrobial activities, studies have also demonstrated that certain boronic acids possess antioxidant properties comparable to established antioxidants like α-tocopherol and butylated hydroxytoluene (BHT) . This suggests potential applications in preventing oxidative stress-related diseases.

常见问题

Basic Research Questions

Q. What factors influence the binding affinity of (4-Fluoro-2,3-dimethylphenyl)boronic acid with diols, and how can these interactions be quantified?

The binding affinity depends on the diol’s structure (e.g., 1,2- vs. 1,3-diols), pH, and steric/electronic effects of substituents on the boronic acid. Thermodynamic studies using fluorescence titration or isothermal titration calorimetry (ITC) can quantify binding constants (Kd). For example, kon values for sugars follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with their thermodynamic stability .

Q. How can boronic acid trimerization/dehydration during mass spectrometry (MS) analysis be mitigated?

Derivatization with diols (e.g., pinacol) stabilizes boronic acids as cyclic esters, preventing dehydration/trimerization. Alternatively, using 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix enables in situ esterification, simplifying analysis of peptides with multiple boronic acid groups .

Q. What are the primary therapeutic applications of boronic acid derivatives in drug discovery?

Boronic acids are used as reversible covalent inhibitors in proteasome inhibitors (e.g., Bortezomib), tubulin polymerization inhibitors, and sensors for glycoproteins. Their electrophilicity enables selective binding to catalytic residues (e.g., threonine in proteasomes) .

Advanced Research Questions

Q. How do kinetic and thermodynamic properties of boronic acid-diol binding impact chemosensor design?

Kinetic studies using stopped-flow fluorescence reveal that binding equilibria are reached within seconds, with kon values dictating binding constants. For real-time glucose monitoring, rapid kon (e.g., D-fructose) is critical, while slower kon systems require pre-equilibration .

Q. What experimental strategies address non-specific interactions in boronic acid-based glycoprotein capture systems?

Secondary interactions (e.g., electrostatic/hydrophobic) can reduce selectivity. Buffer optimization (e.g., high-salt buffers) minimizes non-specific binding. Surface plasmon resonance (SPR) studies using AECPBA-modified surfaces demonstrate pH-dependent elution with borate buffers, enhancing specificity .

Q. How can photoresponsive boronic acids dynamically modulate diol binding for adaptive materials?

Azobenzene-boronic acid conjugates enable light-controlled binding. E→Z isomerization with visible/red light increases diol affinity by destabilizing E-boronic esters. This principle is applied in covalent adaptable hydrogels, where wavelength-tunable crosslinking alters material stiffness .

Q. What structural features enhance the thermal stability of aromatic boronic acids for flame-retardant applications?

Thermogravimetric analysis (TGA) shows that electron-withdrawing groups (e.g., fluorine) and extended aromatic systems (e.g., pyrene-1-boronic acid) improve thermal stability. Degradation pathways involve boroxine formation, with residual char acting as a flame barrier .

Q. How can LC-MS/MS methods be optimized for trace-level detection of boronic acid impurities in pharmaceuticals?

Using triple quadrupole MS in MRM mode enhances sensitivity for underivatized boronic acids. Method validation per ICH guidelines (LOD < 0.1 ppm, LOQ < 1 ppm) ensures reliability. For Lumacaftor, carboxy/methyl phenyl boronic acids are quantified with <1 ppm limits .

Q. What challenges arise in sequencing branched peptide boronic acid libraries, and how are they resolved?

Branched peptides with multiple boronic acids complicate MS/MS fragmentation. On-plate DHB derivatization simplifies spectra by preventing trimerization. Single-bead MALDI-MS/MS enables high-throughput sequencing of combinatorial libraries .

Q. How do boronic acid-based fluorescent carbon dots (C-dots) achieve selective bacterial detection?

Boronic acid-functionalized C-dots bind glycolipids on Gram-positive bacterial membranes via diol interactions. Fluorescence quenching upon glucose addition enables detection limits of 9–900 μM, with minimal interference from biomolecules .

Q. Methodological Notes

- Contradictions in MS Approaches : While derivatization stabilizes boronic acids , some studies bypass this by optimizing matrices (e.g., DHB) for direct analysis.

- Kinetic vs. Thermodynamic Control : Binding assays must account for kon/koff rates (e.g., stopped-flow) to avoid misinterpretation of equilibrium constants .

属性

IUPAC Name |

(4-fluoro-2,3-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACGHVGDEQRIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514405 | |

| Record name | (4-Fluoro-2,3-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211495-31-7 | |

| Record name | B-(4-Fluoro-2,3-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211495-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-2,3-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。